8-ETHOXYCARBONYLOCTANOL

Description

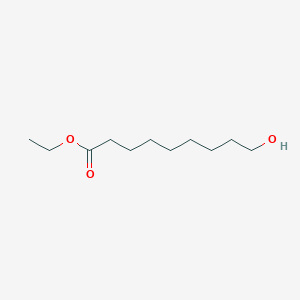

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethoxycarbonyloctanol

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-ethoxycarbonyloctanol, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of this bifunctional molecule.

Core Chemical Properties

This compound, also known as ethyl 8-hydroxyoctanoate, is an organic molecule containing both a hydroxyl and an ethyl ester functional group. Its bifunctionality makes it a versatile building block in organic synthesis. While extensive experimental data for this specific compound is not widely available, its properties can be estimated based on its structure and comparison with analogous long-chain esters and alcohols.

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | Ethyl 8-hydroxyoctanoate | ChemScene |

| Synonyms | This compound, 8-Hydroxyoctanoic acid ethyl ester | ChemScene |

| CAS Number | 93892-06-9 | ChemScene |

| Molecular Formula | C₁₀H₂₀O₃ | ChemScene |

| Molecular Weight | 188.26 g/mol | ChemScene |

| Boiling Point | 258.19 °C (estimated) | The Good Scents Company[1] |

| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) | The Good Scents Company[1] |

| Flash Point | 97.50 °C (estimated) | The Good Scents Company[1] |

| logP (o/w) | 1.88 - 1.936 (estimated) | ChemScene, The Good Scents Company[1][2] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 8 | ChemScene[2] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Materials:

-

8-hydroxyoctanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 8-hydroxyoctanoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat this washing until no more gas evolves.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-WAX or similar)

-

Helium as carrier gas

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution for calibration.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

Carrier Gas Flow: 1 mL/min (constant flow)

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis: The retention time of the peak corresponding to this compound can be used for its identification by comparing it with a standard. The mass spectrum will show a characteristic fragmentation pattern, which can be used for structural confirmation. The molecular ion peak (M⁺) may be observed at m/z 188, although it might be weak or absent. Characteristic fragment ions would include those resulting from the loss of an ethoxy group (M-45), a hydroxyl group (M-17), and cleavage of the alkyl chain.

Hypothetical Biological Signaling Pathway

As a fatty acid ester, this compound could potentially be metabolized by cellular enzymes, such as esterases, to release 8-hydroxyoctanoic acid and ethanol. 8-Hydroxyoctanoic acid could then enter fatty acid metabolic pathways. This hypothetical pathway is relevant in the context of drug development, where such a molecule could be designed as a prodrug to deliver a biologically active carboxylic acid.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions. The biological pathway is hypothetical and requires experimental validation.

References

Synthesis of Ethyl 8-Hydroxyoctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for ethyl 8-hydroxyoctanoate, a valuable intermediate in the synthesis of various pharmacologically active compounds. The guide details chemical, enzymatic, and chemoenzymatic approaches, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Chemical Synthesis

The predominant chemical synthesis of ethyl 8-hydroxyoctanoate involves a multi-step process commencing with the synthesis of its precursor, 8-hydroxyoctanoic acid, followed by esterification.

Synthesis of 8-Hydroxyoctanoic Acid

A common and effective route to 8-hydroxyoctanoic acid starts from 6-chlorohexan-1-ol and a malonic ester, typically diethyl malonate. The general reaction scheme involves the alkylation of the malonic ester, followed by saponification and decarboxylation.

Reaction Pathway:

Caption: Chemical synthesis of 8-hydroxyoctanoic acid.

Experimental Protocol:

A detailed protocol for the synthesis of 8-hydroxyoctanoic acid is outlined in patent literature. The process begins with the reaction of 6-chlorohexan-1-ol with a dialkyl malonate in the presence of a sodium or potassium alcoholate solution. This is followed by distillation to remove the alcohol, neutralization with acid, and extraction with an organic solvent. The resulting intermediate is then de-esterified and decarboxylated by heating to yield 8-hydroxyoctanoic acid. The final product can be isolated as the free acid or converted to its alkali metal salt.

Esterification of 8-Hydroxyoctanoic Acid

The final step in the chemical synthesis is the esterification of 8-hydroxyoctanoic acid with ethanol to yield ethyl 8-hydroxyoctanoate. This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.

Reaction Pathway:

Caption: Fischer esterification of 8-hydroxyoctanoic acid.

Experimental Protocol:

-

Reaction Setup: 8-hydroxyoctanoic acid is dissolved in an excess of ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The removal of water, for example by using a Dean-Stark apparatus, can improve the yield.

-

Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude ethyl 8-hydroxyoctanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data Summary (Chemical Synthesis):

| Step | Reactants | Key Reagents | Typical Yield | Reference |

| 1. 8-Hydroxyoctanoic Acid Synthesis | 6-Chlorohexan-1-ol, Diethyl malonate | Sodium ethoxide, KOH | ~70-80% | Patent Literature |

| 2. Esterification | 8-Hydroxyoctanoic Acid, Ethanol | Sulfuric acid | >90% | General Procedure |

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of esters. Lipases are the most commonly employed enzymes for this transformation due to their stability in organic solvents and broad substrate specificity. The synthesis of ethyl 8-hydroxyoctanoate can be achieved through direct esterification of 8-hydroxyoctanoic acid with ethanol or via transesterification.

Reaction Pathway (Direct Esterification):

Caption: Lipase-catalyzed synthesis of ethyl 8-hydroxyoctanoate.

Experimental Protocol (Generalized for Lipase-Catalyzed Esterification):

-

Enzyme Preparation: An immobilized lipase, such as Candida antarctica lipase B (CAL-B, often sold as Novozym 435), is typically used to facilitate easy separation and reuse.

-

Reaction Mixture: 8-hydroxyoctanoic acid and ethanol are dissolved in a suitable organic solvent (e.g., hexane, toluene, or a solvent-free system).

-

Enzyme Addition: The immobilized lipase is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme is filtered off. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The product can be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary (Enzymatic Synthesis of Similar Esters):

The following table summarizes typical conditions and conversions for the lipase-catalyzed synthesis of other esters, which can be considered indicative for the synthesis of ethyl 8-hydroxyoctanoate.

| Ester Product | Lipase | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Solvent | Conversion (%) |

| Octyl formate | Novozym 435 | 40 | 1:7 | 1,2-dichloroethane | 96.5 |

| Ethyl butyrate | CAL-B | 45 | 1:1 | Heptane | 97.5 |

| Phenethyl octanoate | Lipozyme RM IM | 30 | 1:3 (Acyl donor:Alcohol) | Hexane | 80 |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both approaches. A plausible, though not extensively documented for this specific molecule, chemoenzymatic route to ethyl 8-hydroxyoctanoate involves the Baeyer-Villiger oxidation of a cyclic ketone to a lactone, followed by enzymatic alcoholysis.

Conceptual Workflow:

Caption: Chemoenzymatic synthesis of ethyl 8-hydroxyoctanoate.

Experimental Protocol (Conceptual):

-

Baeyer-Villiger Oxidation (Chemical Step):

-

Cyclooctanone is dissolved in a suitable solvent (e.g., dichloromethane).

-

A peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is monitored by TLC or GC.

-

Upon completion, the reaction is quenched, and the lactone, oxacyclononan-2-one, is isolated and purified.

-

-

Enzymatic Alcoholysis (Enzymatic Step):

-

The purified lactone is dissolved in ethanol.

-

An immobilized lipase (e.g., CAL-B) is added.

-

The mixture is incubated at a suitable temperature with agitation.

-

The reaction is monitored for the formation of ethyl 8-hydroxyoctanoate.

-

The enzyme is filtered off, and the product is isolated and purified as described in the enzymatic synthesis section.

-

Quantitative Data Summary (Chemoenzymatic Synthesis):

| Step | Substrate | Key Reagent/Enzyme | Expected Yield |

| 1. Baeyer-Villiger Oxidation | Cyclooctanone | m-CPBA | High (>80%) |

| 2. Enzymatic Alcoholysis | Oxacyclononan-2-one | Lipase (e.g., CAL-B) | High (>90%) |

Conclusion

The synthesis of ethyl 8-hydroxyoctanoate can be effectively achieved through various methods, each with its own advantages and disadvantages. Chemical synthesis is a well-established and high-yielding route, but it may involve harsh reaction conditions. Enzymatic synthesis provides a milder and more environmentally friendly alternative with high selectivity, making it particularly attractive for applications in the pharmaceutical and flavor industries. Chemoenzymatic synthesis, while less explored for this specific molecule, offers a promising approach by combining the efficiency of chemical transformations with the selectivity of biocatalysis. The choice of the optimal synthesis route will depend on factors such as the desired purity, scale of production, cost, and environmental considerations.

An In-depth Technical Guide to CAS Number 93892-06-9: Ethyl 8-hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 8-hydroxyoctanoate (CAS Number: 93892-06-9). It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines. The available data on its synthesis, analytical methods, and safety are presented. It is important to note that while basic properties are documented, in-depth biological studies, including mechanism of action and toxicological data, are not extensively available in the public domain.

Chemical and Physical Properties

Ethyl 8-hydroxyoctanoate is a fatty acid ester. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 93892-06-9 | ChemScene, The Good Scents Company |

| Molecular Formula | C10H20O3 | ChemScene |

| Molecular Weight | 188.26 g/mol | ChemScene |

| IUPAC Name | ethyl 8-hydroxyoctanoate | BOC Sciences |

| Synonyms | 8-Hydroxyoctanoic acid ethyl ester, Ethyl 8-hydroxyoctanoate | ChemScene |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company |

| Boiling Point | 258.19 °C (estimated at 760 mm Hg) | The Good Scents Company |

| Flash Point | 207.00 °F (97.50 °C) (estimated) | The Good Scents Company |

| Water Solubility | 1610 mg/L at 25 °C (estimated) | The Good Scents Company |

| logP (o/w) | 1.936 (estimated) | The Good Scents Company |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | The Good Scents Company |

| Storage | Sealed in dry, 2-8°C | ChemScene |

Synthesis

Logical Synthesis Workflow

The synthesis would likely involve the formation of 8-hydroxyoctanoic acid followed by esterification.

Introduction to Bifunctional C8 Esters

An In-depth Technical Guide to the Synthesis of Bifunctional C8 Esters

This guide provides a comprehensive overview of the primary synthetic methodologies for producing bifunctional C8 esters, with a focus on derivatives of octanedioic acid (suberic acid). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details both classical chemical and modern enzymatic approaches, presenting experimental protocols, comparative data, and process visualizations to facilitate a deeper understanding of these synthetic pathways.

Bifunctional C8 esters are organic molecules characterized by an eight-carbon aliphatic backbone terminated at both ends by ester functional groups. The most common examples are the dialkyl esters of suberic acid (octanedioic acid), such as dimethyl suberate and diethyl suberate. These compounds are valuable as plasticizers, lubricants, and, importantly, as building blocks in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. Their bifunctional nature allows them to act as linkers, connecting two other molecules or extending a polymer chain.

Chemical Synthesis Strategies

The most established methods for synthesizing diesters rely on the acid-catalyzed reaction between a dicarboxylic acid and an alcohol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.[1] For a bifunctional C8 ester, this involves the reaction of octanedioic acid with two equivalents of an alcohol.

The overall reaction is: HOOC-(CH₂)₆-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₆-COO-R + 2 H₂O

This reaction is a reversible equilibrium. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2] One study demonstrated that increasing the alcohol from an equal amount to a 10-fold excess could boost the final ester yield from 65% to 97%.[2]

Catalysis: Homogeneous vs. Heterogeneous

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common homogeneous catalysts for Fischer esterification. While they are highly active and economical, they present significant challenges, including corrosivity, difficulty in separation from the final product, and the generation of acidic waste.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly employed. These include:

-

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst, Indion) serve as effective, reusable catalysts.[1]

-

Zeolites and Metal Oxides: Materials like sulfated zirconia (ZrO₂) can provide strong Brønsted acid sites and exhibit high thermal stability.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture (via simple filtration), potential for recycling, and tendency to produce purer products with simpler workup procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a bifunctional C8 ester via acid catalysis.

Detailed Experimental Protocol: Diethyl Suberate Synthesis

This protocol is a representative example of a Fischer esterification for preparing diethyl suberate.

Materials:

-

Suberic acid (Octanedioic acid)

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄) or an equivalent amount of a solid acid catalyst (e.g., Amberlyst-15)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if removing water azeotropically), add suberic acid (e.g., 0.1 mol, 17.4 g) and absolute ethanol (e.g., 5-10 molar equivalents, 80-160 mL).

-

Catalyst Addition: While stirring, slowly add the acid catalyst. For sulfuric acid, carefully add 1-2 mL. For a solid resin, add ~10% by weight of the suberic acid (approx. 1.7 g).

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst was used, it can be removed by filtration at this stage.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Workup: Dissolve the remaining residue in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

-

100 mL of water.

-

100 mL of saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).

-

100 mL of brine to aid in separating the organic and aqueous layers.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the diethyl ether via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure diethyl suberate as a clear, colorless liquid.

Fischer Esterification Mechanism

The mechanism proceeds through a series of protonation and deprotonation steps, with the key event being the nucleophilic attack of the alcohol on the protonated carbonyl carbon. This multi-step process is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Enzymatic Synthesis Strategies

As an alternative to harsh chemical methods, enzymatic synthesis offers a "green," highly selective, and efficient route to C8 diesters under mild conditions.[3]

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze fats (triglycerides). However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification.[3] Immobilized lipases, such as Candida antarctica lipase B (often known by the trade name Novozym 435), are particularly effective as they are stable and easily reusable.[4][5]

The key advantages of enzymatic synthesis include:

-

Mild Conditions: Reactions are typically run at or near room temperature (30-60°C), preventing degradation of sensitive molecules.

-

High Selectivity: Lipases can be highly specific, reducing the formation of byproducts.

-

Environmental Benefits: Avoids the use of corrosive acids and harsh solvents.

The reaction is analogous to the chemical method but is catalyzed by the enzyme's active site.

References

Spectroscopic and Synthetic Profile of Ethyl 8-Hydroxyoctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 8-hydroxyoctanoate, a valuable bifunctional molecule with applications in organic synthesis and materials science. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and characterization. Furthermore, this guide outlines a general synthetic protocol for its preparation. The presented data is crucial for researchers and professionals engaged in the development of novel chemical entities and materials.

Chemical Structure and Properties

Ethyl 8-hydroxyoctanoate is an organic compound with the chemical formula C₁₀H₂₀O₃. It possesses both a hydroxyl and an ester functional group, making it a versatile building block in chemical synthesis.

Molecular Structure:

Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 188.26 g/mol |

| CAS Number | 93892-06-9 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 258.19 °C (estimated) |

| LogP | 1.8824 (estimated) |

Spectroscopic Data

This section details the available spectroscopic data for ethyl 8-hydroxyoctanoate, critical for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

A published ¹H NMR spectrum of ethyl 8-hydroxyoctanoate provides the following key chemical shifts and coupling constants, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl 8-Hydroxyoctanoate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 3.64 | Triplet (t) | 2H | -CH₂ OH |

| 2.29 | Triplet (t) | 2H | -CH₂ COO- |

| 1.53-1.66 | Multiplet (m) | 5H | -CH₂CH₂ OH, -CH₂CH₂ COO-, -CH₂OH |

| 1.34 | Multiplet (m) | 6H | -(CH₂ )₃- |

| 1.26 | Triplet (t) | 3H | -OCH₂CH₃ |

While a specific experimental ¹³C NMR spectrum for ethyl 8-hydroxyoctanoate was not found in the available literature, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like ethyl octanoate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 8-Hydroxyoctanoate

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O (Ester) |

| ~63 | -C H₂OH |

| ~60 | -OC H₂CH₃ |

| ~34 | -C H₂COO- |

| ~32 | -C H₂CH₂OH |

| ~29 | -(C H₂) internal methylene groups |

| ~25 | -(C H₂) internal methylene groups |

| ~14 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for Ethyl 8-Hydroxyoctanoate

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H | Strong, broad band due to hydroxyl group |

| 2930, 2860 | C-H | Medium to strong bands from alkyl C-H stretching |

| 1735 | C=O | Strong band from the ester carbonyl stretch |

| 1240 | C-O | Strong band from the ester C-O stretch |

| 1050 | C-O | Medium to strong band from the alcohol C-O stretch |

Mass Spectrometry (MS)

Experimental mass spectrometry data with fragmentation analysis for ethyl 8-hydroxyoctanoate is not available in the searched literature. However, predicted mass-to-charge ratios for common adducts can be found in databases like PubChem.

Table 4: Predicted m/z Values for Adducts of Ethyl 8-Hydroxyoctanoate

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.1485 |

| [M+Na]⁺ | 211.1305 |

| [M+K]⁺ | 227.0999 |

Experimental Protocols

Synthesis of Ethyl 8-Hydroxyoctanoate

A general method for the synthesis of ethyl 8-hydroxyoctanoate involves the esterification of 8-hydroxyoctanoic acid. While a detailed, step-by-step experimental protocol from a peer-reviewed source is not available, a plausible synthetic route is the Fischer esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

General Procedure:

-

8-Hydroxyoctanoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the solution.

-

The reaction mixture is heated at reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 8-hydroxyoctanoate.

Spectroscopic Analysis

The following general procedures are typically employed for the spectroscopic characterization of compounds like ethyl 8-hydroxyoctanoate.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer.

Logical Relationship of Spectroscopic Data

The structural confirmation of ethyl 8-hydroxyoctanoate relies on the complementary information obtained from different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.

Caption: Workflow illustrating the use of various spectroscopic techniques for the structural elucidation of synthesized ethyl 8-hydroxyoctanoate.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of ethyl 8-hydroxyoctanoate. The presented data, including ¹H NMR, and predicted ¹³C NMR, IR, and MS, serves as a valuable reference for the identification and characterization of this compound. The outlined synthetic protocol offers a practical approach for its preparation. This information is intended to support researchers and professionals in their endeavors in organic synthesis, drug development, and materials science. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the comprehensive understanding of this versatile molecule.

physical properties of long-chain hydroxy esters

An In-depth Technical Guide on the Physical Properties of Long-Chain Hydroxy Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain hydroxy esters are a class of organic molecules characterized by a long aliphatic chain containing both an ester functional group and a hydroxyl (-OH) group. These compounds are of significant interest in various scientific fields, including materials science and drug development, due to their unique physicochemical properties which bridge the gap between conventional lipids and more functionalized polymers.[1] Their applications range from serving as biodegradable polymers and biolubricants to acting as precursors in the synthesis of complex bioactive molecules.[2][3] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a subset of this class, have been identified as bioactive lipids with anti-inflammatory and insulin-sensitizing properties, making them relevant in pharmaceutical research.[4][5]

This guide provides a comprehensive overview of the core , details the experimental protocols used for their characterization, and illustrates key relationships between their structure and physical behavior.

Core Physical Properties

The are primarily dictated by their molecular weight, the length of the aliphatic chain, the position of the hydroxyl group, and the degree of unsaturation.

Melting and Boiling Points

The melting and boiling points of esters are influenced by intermolecular forces, primarily van der Waals dispersion forces and dipole-dipole interactions.[6] Long-chain hydroxy esters exhibit higher melting and boiling points compared to non-polar hydrocarbons of similar molecular weight due to these polar interactions.[6][7]

-

Effect of Chain Length: Melting and boiling points generally increase with the length of the carbon chain.[7][8][9] This is due to the increased surface area, which leads to stronger van der Waals forces between molecules.[10] For example, thermogravimetric analysis has shown a higher thermal resistance for esters with longer aliphatic chains.[8]

-

Effect of Hydroxyl Group: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which significantly increases the boiling point compared to their non-hydroxylated ester counterparts.[11] However, their boiling points are generally lower than the isomeric carboxylic acids.[12]

-

Effect of Unsaturation: The presence of double bonds (unsaturation) in the carbon chain introduces kinks, particularly for cis-isomers, which disrupts efficient molecular packing.[10] This disruption weakens the van der Waals forces, generally leading to lower melting points compared to their saturated analogs.[10]

Table 1: Thermal Properties of Selected Long-Chain Esters

| Compound/Ester Type | Melting Point (°C) | Boiling Point (°C) | Notes |

|---|---|---|---|

| Isopropyl Oleate | -33 | - | Possesses a low melting point, making it suitable for lubricant applications.[13] |

| Butyl Oleate | -32 | - | Similar low melting point to isopropyl oleate.[13] |

| Methyl Palmitate (Commercial MEPA) | 28.2 ± 0.2 | - | A saturated long-chain ester used as a Phase Change Material (PCM).[8] |

| Fatty acid methyl esters (from castor oil) | - | 170 | The presence of the hydroxyl group in ricinoleic acid affects the properties.[14] |

| Poly(ω-hydroxy tetradecanoic acid) | 53K-78K (Mw) | - | A long-chain polyester exhibiting a brittle-to-ductile transition based on molecular weight.[1] |

Solubility

The solubility of long-chain hydroxy esters is a function of their dual chemical nature.

-

In Water: Short-chain esters can be somewhat soluble in water because the ester's oxygen atoms can act as hydrogen bond acceptors for water molecules.[12][15] However, for long-chain hydroxy esters, the hydrophobic nature of the long aliphatic tail dominates, making them largely insoluble in water.[15][16] The presence of a hydroxyl group can slightly increase water solubility compared to a non-hydroxylated long-chain ester, but they remain predominantly non-polar.

-

In Organic Solvents: Due to their significant non-polar character, long-chain hydroxy esters are generally soluble in organic solvents such as ethanol, acetone, and diethyl ether.[17]

Viscosity

Viscosity is a critical parameter, especially for applications like biolubricants.

-

Effect of Chain Length: Viscosity increases with the length of the carbon chain in the alcohol and acid components of the ester.[2][13][18]

-

Effect of Hydroxyl Group: The hydrogen bonding capability introduced by the hydroxyl group leads to a significant increase in viscosity compared to analogous esters without this functional group.[19][20] For instance, castor oil alkyl esters exhibit excellent viscosity, partly due to the hydroxyl group on the ricinoleic acid backbone.[2]

-

Effect of Temperature: As expected, viscosity decreases as temperature increases.[13]

Table 2: Viscosity of Selected Esters

| Ester Type | Viscosity (Condition) | Source |

|---|---|---|

| Isopropyl Oleate | ~17 cP (0°C) to ~2.5 cP (70°C) | [13] |

| Butyl Oleate | ~17 cP (0°C) to ~2.5 cP (70°C) | [13] |

| Castor Oil Alkyl Esters | Excellent viscosity and low-temperature properties |[2] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of long-chain hydroxy esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for Hydroxy Esters

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad peak, indicating hydrogen bonding. |

| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp peak.[21] |

| C-O Stretch (ester) | 1000 - 1300 | Two bands, characteristic of the ester group.[21] |

| C-H Stretch (alkane) | 2850 - 3000 | Strong peaks from the long aliphatic chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Table 4: Typical ¹H-NMR Chemical Shifts for Long-Chain Hydroxy Esters

| Proton Type | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (terminal methyl) | ~0.88 | Triplet.[22] |

| -CH₂- (aliphatic chain) | ~1.2-1.6 | Broad multiplet, the largest integrated signal.[22] |

| α-protons to C=O (-CH₂-COO-) | ~2.3 | Triplet.[23] |

| Protons on carbon bearing -OH (-CHOH-) | ~3.6-4.0 | Multiplet; position can vary.[23] |

| Protons on carbon adjacent to ester oxygen (-O-CH₂-) | ~3.5-4.5 | Shifted downfield due to the electronegative oxygen.[21] |

Table 5: Typical ¹³C-NMR Chemical Shifts for Long-Chain Hydroxy Esters

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (ester carbonyl) | 160 - 180 | Strongly deshielded.[21] |

| Carbon bearing -OH (-CHOH-) | 50 - 90 | |

| Carbon adjacent to ester oxygen (-O-CH₂-) | 50 - 90 |

| Aliphatic chain carbons (-CH₂-) | 20 - 40 | |

Experimental Protocols

The characterization of the involves several standard analytical techniques.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine melting points, crystallization temperatures, and enthalpies of fusion.[8]

-

Methodology: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions like melting (endothermic) or crystallization (exothermic) appear as peaks in the resulting thermogram. The onset temperature of the peak is typically reported as the melting or crystallization point.[8]

Thermogravimetric Analysis (TGA)

-

Objective: To assess thermal stability and decomposition temperature.[8]

-

Methodology: A sample is placed in a high-precision balance located inside a furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. The resulting curve shows the temperatures at which the sample loses mass, indicating decomposition or evaporation. The starting temperature of degradation is a key measure of thermal stability.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure.[22]

-

Methodology: The ester sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the spectrometer's strong magnetic field. For ¹H-NMR, radiofrequency pulses are applied to excite the hydrogen nuclei. For ¹³C-NMR, different pulse sequences are used to excite carbon nuclei. The instrument records the signals emitted as the nuclei relax. The resulting spectrum shows peaks whose chemical shifts, integration (for ¹H), and splitting patterns reveal the connectivity and chemical environment of the atoms.[22][24]

Viscometry

-

Objective: To measure the fluid's resistance to flow.

-

Methodology: A rotational viscometer or a capillary viscometer can be used. For a rotational viscometer, a spindle is immersed in the liquid sample, which is maintained at a constant temperature. The instrument rotates the spindle at a known speed and measures the torque required. This torque is proportional to the viscosity of the fluid. Measurements are often taken over a range of temperatures to understand the temperature dependence of viscosity.[13][18]

Visualizations

Experimental and Logical Workflows

Caption: Experimental workflow for the characterization of long-chain hydroxy esters.

Caption: Key structure-property relationships in long-chain hydroxy esters.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. isarpublisher.com [isarpublisher.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Ethanol - Wikipedia [en.wikipedia.org]

- 18. - Ask this paper | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

- 20. Glycerol - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. essencejournal.com [essencejournal.com]

- 23. aocs.org [aocs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of Ethyl 8-Hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule, an ester derived from caprylic acid (octanoic acid), featuring a hydroxyl group at the terminal position. Its structure suggests potential applications as a monomer for polyester synthesis, a fragrance component, or a specialty solvent. Understanding its thermal properties is paramount for ensuring safe handling, predicting its behavior in various processes, and determining its suitability for specific applications, particularly in drug formulation and material science where thermal stability is a critical parameter. This guide provides a summary of the available thermal property data for ethyl 8-hydroxyoctanoate and outlines detailed experimental protocols for its comprehensive thermal analysis.

Core Thermal Properties

Currently, experimentally determined thermal properties for ethyl 8-hydroxyoctanoate are not widely available in the public domain. The following table summarizes the estimated values found in the literature. It is crucial to note that these are predicted values and should be confirmed by experimental analysis for any critical application.

| Thermal Property | Value | Notes |

| Boiling Point | 258.19 °C | Estimated at 760.00 mm Hg[1] |

| Flash Point | 97.50 °C (207.00 °F) | Estimated, Closed Cup[1] |

| Melting Point | Not available | --- |

Experimental Protocols for Thermal Characterization

To ascertain the precise thermal properties of ethyl 8-hydroxyoctanoate, standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

Objective: To determine the melting point, glass transition temperature, and other phase transitions of ethyl 8-hydroxyoctanoate.

Methodology:

-

Sample Preparation:

-

Pipette approximately 5-10 mg of ethyl 8-hydroxyoctanoate into a standard aluminum DSC pan.

-

To prevent volatilization, hermetically seal the pan.

-

Prepare an identical empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sample pan and the reference pan into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -50 °C, to ensure it is in a solid state.

-

Ramp the temperature from -50 °C to a temperature above the expected melting point (e.g., 50 °C) at a controlled heating rate, typically 10 °C/min.

-

Hold the sample at the upper temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

A second heating scan is often performed to obtain a thermal history-independent analysis of the glass transition and melting.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic melting peak on the DSC thermogram.

-

The glass transition temperature (Tg) will appear as a step-like change in the heat flow.

-

The enthalpy of fusion can be calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Objective: To determine the thermal stability and decomposition profile of ethyl 8-hydroxyoctanoate.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of ethyl 8-hydroxyoctanoate into a ceramic or aluminum TGA pan.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Place the sample pan onto the TGA balance.

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 or 20 °C/min.

-

The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

The TGA thermogram will plot the percentage of mass loss versus temperature.

-

The onset temperature of decomposition is a key indicator of the material's thermal stability. This is often determined by the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

-

The temperatures at which the maximum rate of decomposition occurs can be identified from the peak of the derivative of the TGA curve (DTG curve).

-

The residual mass at the end of the experiment provides information about any non-volatile residues.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal characterization of ethyl 8-hydroxyoctanoate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of ω-Hydroxy Esters

Introduction

Omega-hydroxy esters (ω-hydroxy esters) are bifunctional molecules characterized by a terminal hydroxyl group and a carboxylate ester. These compounds are of significant interest across various scientific disciplines, serving as crucial building blocks for polymers, fine chemicals, and pharmaceuticals.[1][2] Their natural occurrence as key components of plant cuticles and as metabolic products in animals underscores their biological relevance.[3][4] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a related class of lipids, have emerged as particularly important due to their anti-inflammatory and insulin-sensitizing properties.[5][6] This guide provides a comprehensive overview of the discovery of ω-hydroxy esters and details the primary methodologies for their synthesis, including biosynthetic, chemoenzymatic, and chemical approaches, with a focus on experimental protocols and quantitative data for a scientific audience.

Discovery and Natural Occurrence

The discovery of ω-hydroxy esters is rooted in the study of natural macromolecules. In plants, long-chain ω-hydroxy acids, such as 16-hydroxy palmitic acid and 18-hydroxy stearic acid, are the primary monomers of cutin, the protective polyester that forms the plant cuticle.[3][4] These monomers are interlinked through ester bonds to create a complex, durable polymer.

In animals, ω-hydroxy fatty acids are produced through the metabolism of fatty acids by cytochrome P450 (CYP450) ω-hydroxylases.[3] Specifically, enzymes like CYP4A11 and CYP4F2 in humans metabolize arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid involved in various physiological and pathological processes.[3][7] The subsequent esterification of these ω-hydroxy fatty acids leads to the formation of endogenous ω-hydroxy esters and other complex lipids like FAHFAs, which have been identified as potent signaling molecules.[5][6]

Synthesis Methodologies

The synthesis of ω-hydroxy esters can be broadly categorized into three main strategies: biosynthesis using whole-cell systems, chemoenzymatic methods leveraging isolated enzymes, and traditional chemical synthesis.

Biosynthesis and Whole-Cell Biocatalysis

Whole-cell biocatalysis offers a sustainable route for producing ω-hydroxy fatty acids, the direct precursors to ω-hydroxy esters, from renewable feedstocks. This approach typically involves genetically engineering microorganisms like Escherichia coli to express specific enzymes, primarily P450 monooxygenases, which can perform terminal (ω) hydroxylation of fatty acids.

Recent advancements have focused on creating self-sufficient P450 fusion constructs, which link the monooxygenase to its reductase partner, improving catalytic efficiency.[8] The use of engineered transporter proteins, such as AlkL, can further enhance substrate uptake and product yield.[8]

Table 1: Whole-Cell Biocatalysis for ω-Hydroxy Acid Production

| Biocatalyst System | Substrate | Product | Titer (g/L) | Regioselectivity | Reference |

| Engineered E. coli with CYP153A fusion construct | C12-fatty acid methyl ester | ω-hydroxy dodecanoic acid | 4.0 g/L | >98% (ω-position) | [8] |

| Recombinant E. coli | Natural fatty acids | ω-hydroxy fatty acids | High Yield | High | [1] |

-

Strain Cultivation : An E. coli strain co-expressing the CYP153A-reductase fusion protein and the AlkL transporter is cultured in a suitable medium (e.g., Terrific Broth) supplemented with antibiotics at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

-

Induction : Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. The culture is then incubated at 25°C for 16-20 hours.

-

Biotransformation : Cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) to a final OD₆₀₀ of 50.

-

Substrate Addition : The substrate, dodecanoic acid methyl ester, is added to the cell suspension to a final concentration of 10 g/L, along with 1% (w/v) glucose for cofactor regeneration.

-

Reaction : The reaction mixture is incubated at 30°C with shaking (200 rpm) for 24-48 hours. The pH is maintained at 7.5 by the periodic addition of NaOH.

-

Extraction and Analysis : The product is extracted from the supernatant and cell pellet using an organic solvent (e.g., ethyl acetate) after acidification. The organic phase is dried, and the product is analyzed and quantified by GC-MS.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. This approach is widely used for producing ω-hydroxy esters with high purity and stereoselectivity.[9][10] Lipases are particularly prominent in this field, catalyzing both the ring-opening polymerization of lactones to form polyesters and the direct esterification of ω-hydroxy acids with alcohols.[2][11]

Table 2: Lipase-Catalyzed Synthesis of Hydroxy Esters

| Lipase Source | Substrates | Product | Yield | Conditions | Reference |

| Rhizomucor miehei (immobilized) | 12-hydroxy stearic acid + C8-C18 fatty alcohols | 12-hydroxy stearates | 82–90% | 65°C, 2–5 mm Hg, 10% lipase, solvent-free | [2] |

| Candida antarctica Lipase B (Novozym 435) | ε-Caprolactone (ε-CL) | Poly(ε-CL) | High MW (25,000) | 60°C, bulk or toluene, <10 h | [11] |

-

Reactant Preparation : A mixture of 12-hydroxy stearic acid and a long-chain monohydric alcohol (e.g., octanol, C8) is prepared in a 1:1 molar ratio.

-

Enzyme Addition : Immobilized Rhizomucor miehei lipase is added to the mixture at a concentration of 10% (by weight of total reactants).

-

Reaction Setup : The reaction is conducted in a round-bottom flask connected to a vacuum system, without any solvent.

-

Reaction Conditions : The mixture is heated to 65 ± 2°C under a reduced pressure of 2–5 mm Hg with constant stirring. The vacuum helps in the removal of water, the byproduct of esterification, driving the reaction equilibrium towards the product.

-

Monitoring and Completion : The reaction progress is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value becomes constant (typically after 6-8 hours).

-

Product Isolation : Upon completion, the enzyme is separated from the product mixture by filtration. The resulting crude ester is used directly or purified further if required.

-

Analysis : The final product is analyzed using infrared (IR) spectroscopy to confirm the formation of the ester bond and other analytical techniques to determine properties like melting point and iodine value.

Chemical Synthesis

Purely chemical methods provide versatile routes to ω-hydroxy esters, often allowing for the construction of complex structures not easily accessible through biological means. One modern approach involves a photocatalytic hydroacylation reaction, which can merge terminal alkenes (like ω-alkenoic acids) with aldehydes to build the core structure.[5] This is followed by standard chemical transformations to yield the final ester.

Table 3: Multi-Step Chemical Synthesis of FAHFAs [5]

| Key Step | Reactants | Intermediate/Product | Yield |

| Photocatalytic Hydroacylation | ω-alkenoic acids + Aldehydes | Oxo-fatty acid | Good |

| Fischer Esterification | Oxo-fatty acid + Methanol | Methyl ester of oxo-fatty acid | Excellent |

| Reduction | Methyl ester of oxo-fatty acid | ω-hydroxy ester | High |

| Esterification | ω-hydroxy ester + Fatty acid | FAHFA | Good |

-

Photochemical Hydroacylation : In a suitable flask, an ω-alkenoic acid, an aldehyde (1.5 eq), and phenylglyoxylic acid (20 mol%) are dissolved in water. The mixture is irradiated with household compact fluorescent light bulbs (e.g., 2 x 85 W) at room temperature until the starting material is consumed, yielding the corresponding oxo-fatty acid.

-

Fischer Esterification : The crude oxo-fatty acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours to afford the methyl ester.

-

Reduction : The oxo-group of the methyl ester is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol at 0°C to room temperature.

-

Final Esterification : The resulting hydroxy fatty acid methyl ester is coupled with a fatty acid using standard coupling reagents like EDCI·HCl and DMAP in dry dichloromethane (CH₂Cl₂) to form the final Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA).

-

Purification : Each step is followed by an appropriate workup and purification, typically involving extraction and column chromatography, to isolate the desired product.

Conclusion

The synthesis of ω-hydroxy esters has evolved significantly, driven by their increasing importance in materials science and pharmacology. While traditional chemical synthesis offers great flexibility, modern approaches are shifting towards more sustainable and selective methods. Whole-cell biocatalysis presents a promising avenue for large-scale production from renewable resources, whereas chemoenzymatic methods provide unparalleled selectivity and efficiency for creating high-value, structurally defined esters. The continued development of novel enzymes and catalytic systems will further expand the accessibility and application of these versatile molecules for researchers and drug development professionals.

References

- 1. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

- 4. Polyester - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 20-Hydroxyeicosatetraensäure – Wikipedia [de.wikipedia.org]

- 8. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic synthesis of alpha-hydroxy-beta-methyl-gamma-hydroxy esters: role of the keto-enol equilibrium to control the stereoselective hydrogenation in a key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Polymerization of Ethyl 8-Hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of poly(8-hydroxyoctanoate), a biodegradable polyester with significant potential in drug delivery systems and biomedical applications. The polymerization of ethyl 8-hydroxyoctanoate can be achieved through several techniques, primarily enzymatic polycondensation and metal-catalyzed polycondensation. This document outlines the methodologies for these key polymerization techniques, presenting quantitative data in a structured format for easy comparison and including visualizations of the experimental workflows and reaction pathways.

Introduction

Poly(8-hydroxyoctanoate) is a member of the polyhydroxyalkanoate (PHA) family of biopolyesters. Its biodegradability, biocompatibility, and hydrophobic nature make it an excellent candidate for the development of controlled-release drug delivery systems, tissue engineering scaffolds, and other biomedical devices. The synthesis of high-quality poly(8-hydroxyoctanoate) from its ethyl ester precursor, ethyl 8-hydroxyoctanoate, requires precise control over polymerization conditions to achieve desired molecular weights and low polydispersity, which are critical for its performance in pharmaceutical applications.

Polymerization Techniques: A Comparative Overview

Two primary methods for the polymerization of ethyl 8-hydroxyoctanoate are detailed below: Enzymatic Polycondensation and Metal-Catalyzed Polycondensation.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes the typical quantitative data obtained from the different polymerization techniques for long-chain hydroxyesters, which are analogous to ethyl 8-hydroxyoctanoate.

| Parameter | Enzymatic Polycondensation (Novozym 435) | Metal-Catalyzed Polycondensation (Sn(Oct)₂) |

| Catalyst Loading | 5-10% (w/w of monomer) | 0.1-0.5 mol% |

| Reaction Temperature | 70-90 °C | 150-200 °C |

| Reaction Time | 24-72 hours | 4-24 hours |

| Solvent | Toluene or Diphenyl Ether (optional, can be solvent-free) | Solvent-free (melt) |

| Monomer Conversion | > 95% | > 98% |

| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |

| Byproduct | Ethanol | Ethanol |

Experimental Protocols

Protocol 1: Enzymatic Polycondensation using Novozym 435

This protocol describes the lipase-catalyzed polycondensation of ethyl 8-hydroxyoctanoate. Novozym 435, an immobilized form of Candida antarctica lipase B, is a highly effective and reusable biocatalyst for this reaction, which proceeds under mild conditions.

Materials:

-

Ethyl 8-hydroxyoctanoate (monomer)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Toluene or Diphenyl Ether (anhydrous, optional)

-

Anhydrous Sodium Sulfate

-

Chloroform

-

Methanol

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and a vacuum connection

Procedure:

-

Monomer and Catalyst Preparation:

-

Dry the ethyl 8-hydroxyoctanoate over anhydrous sodium sulfate and filter prior to use.

-

Dry the Novozym 435 under vacuum at room temperature for 24 hours to remove any adsorbed water.

-

-

Reaction Setup:

-

To a Schlenk flask, add ethyl 8-hydroxyoctanoate.

-

If using a solvent, add anhydrous toluene or diphenyl ether (e.g., 1:1 v/w with the monomer).

-

Add Novozym 435 (typically 10% by weight of the monomer).

-

Equip the flask with a magnetic stir bar.

-

-

Polymerization Reaction:

-

Purge the flask with dry nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

-

Apply a vacuum (e.g., 10-20 mbar) to the flask to facilitate the removal of the ethanol byproduct, which drives the reaction towards polymer formation.

-

Continue the reaction for the specified time (e.g., 48 hours).

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, filter off the immobilized enzyme. The enzyme can be washed with toluene and dried for reuse.

-

If the reaction was solvent-free, dissolve the resulting polymer in a minimal amount of chloroform.

-

Filter to remove the enzyme.

-

Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol.

-

Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

-

-

Characterization:

-

Determine the number average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

-

Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Protocol 2: Metal-Catalyzed Polycondensation using Tin(II) Octoate

This protocol details the synthesis of poly(8-hydroxyoctanoate) via self-condensation of ethyl 8-hydroxyoctanoate using a metal catalyst, such as tin(II) octoate (Sn(Oct)₂). This method typically yields higher molecular weight polymers but requires higher reaction temperatures.

Materials:

-

Ethyl 8-hydroxyoctanoate (monomer)

-

Tin(II) octoate (Sn(Oct)₂) solution in toluene (catalyst)

-

Chloroform

-

Methanol

-

Nitrogen or Argon gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.

Procedure:

-

Monomer Preparation:

-

Ensure the ethyl 8-hydroxyoctanoate is of high purity and dry. Distillation under reduced pressure may be performed if necessary.

-

-

Reaction Setup:

-

Add ethyl 8-hydroxyoctanoate to the three-necked flask.

-

Add the desired amount of tin(II) octoate catalyst (e.g., 0.2 mol% relative to the monomer).

-

-

Polymerization Reaction:

-

Heat the mixture under a slow stream of nitrogen to 150°C with mechanical stirring.

-

Maintain this temperature for 2 hours to initiate the oligomerization and distill off the ethanol formed.

-

Gradually increase the temperature to 180-200°C and slowly apply a high vacuum (<1 mbar).

-

Continue the reaction under these conditions for 4-8 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature. The polymer will solidify.

-

Dissolve the crude polymer in chloroform.

-

Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.

-

Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.

-

Dry the purified polymer in a vacuum oven at room temperature until a constant weight is obtained.

-

-

Characterization:

-

Analyze the molecular weight (Mn) and polydispersity index (PDI) using GPC.

-

Verify the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Visualizations

Enzymatic Polycondensation Workflow

Caption: Workflow for the enzymatic polymerization of ethyl 8-hydroxyoctanoate.

Metal-Catalyzed Polycondensation Workflow

Caption: Workflow for metal-catalyzed polycondensation of ethyl 8-hydroxyoctanoate.

Polycondensation Reaction Pathway

Caption: General reaction pathway for the polycondensation of ethyl 8-hydroxyoctanoate.

Application Notes and Protocols for the Polyester Synthesis from 8-Ethoxycarbonyloctanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a class of biodegradable polymers with significant potential in the biomedical field, particularly for drug delivery applications. Their biocompatibility and tunable degradation rates make them ideal candidates for creating controlled-release formulations. This document provides detailed application notes and protocols for the synthesis and characterization of a polyester derived from 8-ethoxycarbonyloctanol. This monomer, a functionalized ω-hydroxy acid, offers the potential for creating polyesters with unique properties due to its pendant ethyl ester group. The methodologies described herein are based on established principles of enzymatic polymerization, a green and highly selective method for polyester synthesis.

Application Notes

Monomer Overview: this compound

This compound is a bifunctional molecule containing a primary hydroxyl group and an ethyl ester group. The hydroxyl group serves as the site for polymerization, while the pendant ethyl ester group can be utilized for post-polymerization modification or may influence the polymer's physical and chemical properties, such as its hydrophilicity, degradation rate, and drug compatibility.

Polymerization Strategy: Enzymatic Polycondensation

Enzymatic polymerization, particularly using lipases, is a preferred method for the synthesis of polyesters from functionalized monomers. This approach offers several advantages over traditional chemical polymerization:

-

Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures, preserving the integrity of sensitive functional groups.

-

High Selectivity: Enzymes can selectively catalyze the esterification of the primary hydroxyl group without affecting the pendant ester group.

-

Green Chemistry: This method avoids the use of toxic metal catalysts, resulting in a more biocompatible polymer product.

Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a highly effective catalyst for this type of polycondensation.

Potential Applications in Drug Development

The polyester derived from this compound, hereafter referred to as poly(8-ethoxycarbonyloctanoate), is anticipated to be a hydrophobic, semi-crystalline material. The presence of the pendant ethyl ester groups along the polymer backbone could offer several advantages in drug delivery:

-

Modulated Drug Release: The pendant esters may influence the polymer's degradation profile and its interaction with encapsulated drugs, potentially leading to more controlled and sustained release kinetics.

-

Enhanced Drug Solubility: For certain drug molecules, the ester-rich environment within the polymer matrix could enhance solubility and loading efficiency.

-

Post-Polymerization Functionalization: The pendant ester groups can be hydrolyzed to carboxylic acids, providing sites for the covalent attachment of targeting ligands, imaging agents, or other functional molecules.

Experimental Protocols

Protocol 1: Synthesis of Poly(8-ethoxycarbonyloctanoate) via Enzymatic Polycondensation

This protocol details the synthesis of poly(8-ethoxycarbonyloctanoate) using immobilized Candida antarctica lipase B.

Materials:

-

This compound (monomer)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Toluene (anhydrous)

-

Molecular sieves (4 Å)

-

Chloroform

-

Methanol

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask

-

Magnetic stirrer with heating plate

-

Vacuum pump

-

Rotary evaporator

-

Filtration apparatus

-

Freeze-dryer

Procedure:

-

Preparation: Dry the Schlenk flask and magnetic stir bar in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.

-

Reaction Setup: To the flask, add this compound (e.g., 1.0 g, 4.94 mmol), immobilized CALB (10% w/w of the monomer, 0.1 g), and molecular sieves (0.2 g).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Polymerization: Place the flask in an oil bath preheated to 70 °C and stir the reaction mixture under a slow stream of argon or nitrogen. Apply a vacuum periodically to remove the ethanol byproduct, driving the equilibrium towards polymer formation.

-

Reaction Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing the molecular weight by Gel Permeation Chromatography (GPC). A typical reaction time is 24-48 hours.

-

Termination and Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in chloroform (20 mL).

-

Remove the enzyme and molecular sieves by filtration.

-

Concentrate the filtrate using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to cold methanol (100 mL) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Repeat the dissolution-precipitation step twice to ensure the removal of unreacted monomer and low molecular weight oligomers.

-

-

Drying: Dry the purified polymer under vacuum at room temperature for 24 hours, followed by freeze-drying to remove any residual solvent.

Protocol 2: Characterization of Poly(8-ethoxycarbonyloctanoate)

This protocol outlines the standard techniques for characterizing the synthesized polyester.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the polymer.

-

Procedure: Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra.

-

Expected Signals (¹H NMR):

-

Signals corresponding to the methylene protons of the polymer backbone.

-

A triplet corresponding to the methyl protons of the pendant ethyl ester group.

-

A quartet corresponding to the methylene protons of the pendant ethyl ester group.

-

2. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Procedure: Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

3. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).

-

Procedure:

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Heat the sample from room temperature to 150 °C at a rate of 10 °C/min (first heating scan).

-

Cool the sample to -50 °C at a rate of 10 °C/min.

-

Reheat the sample to 150 °C at a rate of 10 °C/min (second heating scan).

-

Determine Tg and Tm from the second heating scan.

-

Data Presentation

The following tables provide expected ranges for the properties of poly(8-ethoxycarbonyloctanoate) based on data from similar aliphatic polyesters. Actual values should be determined experimentally.

Table 1: Polymerization Reaction Parameters and Results

| Parameter | Value |

| Monomer | This compound |

| Catalyst | Immobilized Candida antarctica lipase B |

| Reaction Temperature | 70 °C |

| Reaction Time | 24 - 48 hours |

| Yield | 70 - 90% |

Table 2: Physicochemical Properties of Poly(8-ethoxycarbonyloctanoate)

| Property | Expected Range |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 20,000 |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) (°C) | -20 to 0 |

| Melting Temperature (Tm) (°C) | 40 - 60 |

| Appearance | White to off-white solid |

Visualizations

Application Notes and Protocols: Ethyl 8-Hydroxyoctanoate in Materials Science

Introduction

Ethyl 8-hydroxyoctanoate is a functionalized fatty acid ester that serves as a key monomer in the synthesis of advanced biomaterials. Its primary application in materials science is as a precursor for the production of poly(8-hydroxyoctanoate), a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are gaining significant attention due to their unique combination of biodegradability, biocompatibility, and elastomeric properties. Unlike their brittle short-chain-length counterparts, mcl-PHAs are flexible and resilient, making them ideal candidates for applications in soft tissue engineering, flexible biodegradable packaging, and drug delivery systems. The synthesis is often achieved through green chemistry routes, primarily enzymatic polymerization, which avoids the use of toxic metal catalysts and allows for milder reaction conditions.

These notes provide an overview of the applications of ethyl 8-hydroxyoctanoate, quantitative data on the resulting polymer's properties, and detailed protocols for its synthesis and characterization, intended for researchers in materials science and drug development.

Key Application Areas

The polymerization of ethyl 8-hydroxyoctanoate yields a versatile elastomeric material, poly(8-hydroxyoctanoate), with several high-value applications:

-